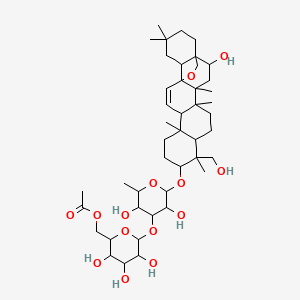

6''-O-Acetylsaikosaponin D

Description

Properties

IUPAC Name |

[6-[3,5-dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWZBAMDKXKRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of 6''-O-Acetylsaikosaponin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-Acetylsaikosaponin D is a naturally occurring triterpenoid (B12794562) saponin (B1150181) and a derivative of Saikosaponin D, a major bioactive component isolated from the roots of Bupleurum species. While research has extensively focused on the pharmacological activities of Saikosaponin D, studies specifically investigating the 6''-O-acetylated form are less common. However, the available evidence suggests that this compound shares and may even possess enhanced anti-inflammatory, anti-cancer, and immunomodulatory properties compared to its parent compound. The addition of the acetyl group is thought to enhance membrane permeability and target binding, potentially leading to increased potency.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its anti-inflammatory and apoptotic effects. The information presented herein is primarily based on studies of Saikosaponin D, with the explicit understanding that this compound is expected to act through similar molecular pathways.

Anti-Inflammatory Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of Saikosaponin D, and by extension this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it initiates the transcription of target genes. Saikosaponin D has been shown to suppress the activation of the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines by Saikosaponin D

| Cell Line | Treatment | Concentration | Cytokine | Inhibition (%) | Reference |

| RAW 264.7 | LPS + Saikosaponin D | 10 µM | TNF-α | ~60% | [1] |

| RAW 264.7 | LPS + Saikosaponin D | 10 µM | IL-6 | ~70% | [1] |

Note: Data presented is for Saikosaponin D and serves as a proxy for the expected activity of this compound.

Anti-Cancer Mechanism of Action: Induction of Apoptosis

This compound is believed to exert its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Studies on Saikosaponin D suggest its involvement in both pathways.

Saikosaponin D has been shown to induce apoptosis in various cancer cell lines in a dose-dependent manner.[3] Mechanistically, it can lead to the activation of caspases, a family of proteases that execute the apoptotic process. For instance, Saikosaponin D has been observed to upregulate the cleaved form of caspase-3, a key executioner caspase.[3] Furthermore, it may modulate the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway.

Signaling Pathway Diagram

Caption: Induction of apoptosis by this compound.

Quantitative Data: IC50 Values of Saikosaponin D in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung cancer | 3.57 | 48 | [3] |

| H1299 | Non-small cell lung cancer | 8.46 | 48 | [3] |

| RG-2 | Glioblastoma | 14.22 | 48 | [2] |

| U87-MG | Glioblastoma | 15.07 | 48 | [2] |

| U251 | Glioblastoma | 11.94 | 48 | [2] |

| LN-428 | Glioblastoma | 17.28 | 48 | [2] |

| MCF-7 | Breast Cancer | 7.31 ± 0.63 | 48 | [4] |

| T-47D | Breast Cancer | 9.06 ± 0.45 | 48 | [4] |

| CT26 | Colorectal Cancer | 6.40 ± 0.83 | 24 | [5] |

| MC38 | Colorectal Cancer | 5.50 ± 0.18 | 24 | [5] |

| HCT116 | Colorectal Cancer | 6.35 ± 0.60 | 24 | [5] |

| SW620 | Colorectal Cancer | 5.14 ± 0.67 | 24 | [5] |

Note: The IC50 values presented are for Saikosaponin D and are intended to provide an estimate of the expected anti-proliferative activity of this compound.

Experimental Protocols

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a standard method for quantifying apoptosis by flow cytometry.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Saikosaponin D Inducing Apoptosis and Autophagy through the Activation of Endoplasmic Reticulum Stress in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potential mechanism of Saikosaponin D against luminal A breast cancer based on bioinformatical analysis, molecular docking and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saikosaponin D Inhibits Lung Metastasis of Colorectal Cancer Cells by Inducing Autophagy and Apoptosis | MDPI [mdpi.com]

6''-O-Acetylsaikosaponin D: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

6''-O-Acetylsaikosaponin D is a bioactive triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential pharmacological activities. Predominantly found in the roots of various species of the Bupleurum genus (Apiaceae family), this compound is a key constituent in several traditional herbal medicines. This technical guide provides an in-depth overview of the natural occurrence of this compound, a detailed protocol for its extraction and isolation from plant materials, and a summary of its quantitative distribution in various Bupleurum species.

Natural Occurrence and Distribution

This compound is primarily isolated from the roots of plants belonging to the Bupleurum genus. These herbaceous perennial plants are widely distributed across Europe and Asia and have a long history of use in traditional medicine, particularly in China, Japan, and Korea.

The concentration of this compound can vary significantly between different Bupleurum species and even within the same species due to factors such as geographical location, climate, and cultivation practices. The primary plant sources identified in the literature include:

-

Bupleurum scorzonerifolium Willd. [1]

-

Bupleurum wenchuanense Shan & Y.Li

-

Bupleurum chinense DC. [2]

-

Bupleurum longicaule Wall. ex DC. var. franchetii [2]

-

Bupleurum chaishoui Shan & Sheh [2]

-

Bupleurum kunmingense

-

Bupleurum marginatum var. stenophyllum [3]

While qualitative identification in these species is well-documented, comprehensive quantitative data for this compound remains limited in publicly available literature. The table below summarizes the available quantitative information.

Quantitative Data of this compound in Bupleurum Species

| Plant Species | Plant Part | Method of Analysis | Reported Content of this compound | Reference |

| Bupleurum scorzonerifolium | Root | Not Specified | 0.00007% of dry weight | Encyclopedia of Traditional Chinese Medicines |

Note: The scarcity of specific quantitative data for this compound highlights a gap in the current research landscape. The provided data point should be considered as an individual finding and may not be representative of all instances of this species.

Experimental Protocols: Extraction, Isolation, and Purification

The following is a detailed methodology for the extraction, isolation, and purification of this compound from Bupleurum root material, compiled from various established protocols for saikosaponin extraction.

Plant Material Preparation

-

Collection and Authentication: Collect fresh roots of a suitable Bupleurum species. Ensure proper botanical identification by a qualified taxonomist.

-

Cleaning and Drying: Thoroughly wash the roots with water to remove soil and other debris. Cut the roots into small pieces and air-dry them in a well-ventilated area or use a mechanical dryer at a controlled temperature (typically 40-50°C) to a constant weight.

-

Pulverization: Grind the dried root material into a fine powder (approximately 40-60 mesh) using a mechanical grinder.

Extraction

-

Solvent Selection: 70-95% ethanol (B145695) is a commonly used and effective solvent for the extraction of saikosaponins.

-

Extraction Procedure:

-

Macerate the powdered root material in the chosen solvent at a solid-to-liquid ratio of 1:10 (w/v) at room temperature with constant agitation for 24 hours.

-

Alternatively, perform reflux extraction with the same solvent ratio for 2-3 hours at the solvent's boiling point. This is generally more efficient.

-

Repeat the extraction process 2-3 times with fresh solvent to ensure maximum yield.

-

-

Filtration and Concentration:

-

Combine the extracts from all repetitions and filter them through cheesecloth or a suitable filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

-

Purification

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is:

-

Petroleum ether (to remove non-polar compounds like fats and oils)

-

Ethyl acetate

-

n-butanol (saponins are typically enriched in this fraction)

-

-

Collect the n-butanol fraction and concentrate it to dryness using a rotary evaporator.

-

-

Column Chromatography:

-

Macroporous Resin Chromatography:

-

Dissolve the n-butanol extract in a minimal amount of methanol (B129727) or ethanol and adsorb it onto a suitable macroporous resin (e.g., D101).

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing saikosaponins.

-

-

Silica (B1680970) Gel Chromatography:

-

Pool the saikosaponin-rich fractions and subject them to silica gel column chromatography.

-

Use a solvent system such as chloroform-methanol-water or ethyl acetate-ethanol-water in varying ratios for elution.

-

Again, collect and monitor fractions by TLC.

-

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For obtaining high-purity this compound, preparative HPLC is the final and crucial step.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase. The specific gradient profile will need to be optimized based on the specific column and system.

-

Detection: UV detection at a low wavelength (e.g., 203 nm or 210 nm) is often used for detecting saponins (B1172615) as they lack a strong chromophore. Evaporative Light Scattering Detection (ELSD) is another suitable detection method.

-

Collect the peak corresponding to this compound based on its retention time, which should be determined using a reference standard.

-

Lyophilize the collected fraction to obtain the pure compound.

-

Analytical Quantification (HPLC)

For the quantitative analysis of this compound in plant extracts, a validated High-Performance Liquid Chromatography (HPLC) method is essential.

-

Instrumentation: An HPLC system equipped with a UV or ELSD detector.

-

Column: An analytical C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution with acetonitrile and water is typically employed.

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Prepare the plant extract as described in the extraction section and ensure it is filtered through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the sample extract and determine the peak area of this compound. Use the calibration curve to calculate the concentration of the analyte in the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Bupleurum roots.

References

- 1. researchgate.net [researchgate.net]

- 2. [Chemical constituents of the roots of Bupleurum longicaule Wall. ex DC. var. franchetii de Boiss and B. chaishoui Shan et Sheh] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 6''-O-Acetylsaikosaponin D in Bupleurum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 6''-O-Acetylsaikosaponin D, a pharmacologically significant triterpenoid (B12794562) saponin (B1150181) found in various Bupleurum species. This document details the enzymatic steps, genetic regulation, and relevant experimental methodologies for studying this complex metabolic pathway.

Introduction to Saikosaponins and their Significance

Saikosaponins are a diverse group of oleanane-type triterpenoid saponins (B1172615) that are the primary bioactive constituents of Bupleurum species, which are widely used in traditional medicine for their anti-inflammatory, antiviral, and hepatoprotective properties.[1] Among these, saikosaponin D and its acetylated derivative, this compound, are of particular interest due to their potent pharmacological activities. Understanding their biosynthesis is crucial for the metabolic engineering of Bupleurum to enhance the production of these valuable compounds.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene (B107256) and involves a series of modifications by cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), culminating in a final acetylation step. The pathway can be broadly divided into three stages: formation of the β-amyrin backbone, a series of oxidative modifications, and subsequent glycosylation and acetylation.[2][3]

Formation of the Triterpenoid Backbone

The biosynthesis of all saikosaponins originates from the isoprenoid pathway, which produces the precursor 2,3-oxidosqualene.[2] The first committed step in saikosaponin biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (BAS).[4][5]

Oxidative Modifications by Cytochrome P450s

Following the formation of β-amyrin, a series of oxidative modifications are carried out by various P450 enzymes. These modifications are crucial for the structural diversity of saikosaponins. While the exact sequence and specific P450s for the formation of the saikosaponin D aglycone are still under investigation, it is hypothesized that they catalyze hydroxylations and other oxidative reactions at specific positions on the β-amyrin skeleton.[1][2]

Glycosylation by UDP-Glycosyltransferases (UGTs)

The modified aglycone is then glycosylated by UGTs, which transfer sugar moieties from UDP-sugars to the triterpenoid backbone. For saikosaponin D, this involves the attachment of a glucose and a fucose molecule. Several UGT genes have been identified in Bupleurum species that are likely involved in this process.[2][3]

Final Acetylation Step

The final step in the biosynthesis of this compound is the acetylation of the 6''-hydroxyl group of the glucose moiety of saikosaponin D. To date, the specific acetyltransferase responsible for this reaction in Bupleurum has not been functionally characterized. However, studies on other plant species suggest that it may belong to the membrane-bound O-acyltransferase (MBOAT) family or the BAHD acyltransferase superfamily, which are known to be involved in the acylation of various secondary metabolites, including triterpenoids.[6][7]

Biosynthetic pathway of this compound.

Quantitative Data on Saikosaponin Biosynthesis

While specific enzyme kinetic data for the entire this compound pathway is currently limited in the literature, several studies have quantified the accumulation of major saikosaponins in different tissues of Bupleurum species and in response to various elicitors. This data provides valuable insights into the regulation and localization of saikosaponin biosynthesis.

| Compound | Plant/Tissue | Condition | Concentration/Content | Reference |

| Saikosaponin a | B. chinense hairy roots | Control | ~1.5 mg/g DW | [8] |

| Saikosaponin a | B. chinense hairy roots | MeJA treatment | ~3.5 mg/g DW | [8] |

| Saikosaponin c | B. chinense hairy roots | Control | ~0.5 mg/g DW | [8] |

| Saikosaponin c | B. chinense hairy roots | MeJA treatment | ~1.2 mg/g DW | [8] |

| Saikosaponin d | B. chinense hairy roots | Control | ~2.0 mg/g DW | [8] |

| Saikosaponin d | B. chinense hairy roots | MeJA treatment | ~4.5 mg/g DW | [8] |

| Saikosaponins | B. chinense roots | - | Up to 7% of total dry weight | [2] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to investigate the biosynthesis of saikosaponins.

Metabolite Analysis by UPLC-QTOF-MS

This protocol describes the analysis of saikosaponins using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.[8][9]

1. Sample Preparation:

- Grind dried plant material to a fine powder.

- Extract with 70% methanol (B129727) (v/v) using ultrasonication.

- Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter.

2. UPLC Conditions:

- Column: ACQUITY BEH C18 column (e.g., 1.7 µm, 2.1 mm × 100 mm).

- Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

- Flow Rate: 0.3 mL/min.

- Column Temperature: 35°C.

3. QTOF-MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) modes can be used for structural characterization.[8]

- Mass Range: m/z 100-1500.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol outlines the general workflow for expressing and functionally characterizing candidate genes from the saikosaponin biosynthetic pathway.[4]

Workflow for heterologous expression and characterization.

In Vitro Enzyme Assay for a Putative Saikosaponin-Modifying Cytochrome P450

This protocol provides a general framework for assaying the activity of a heterologously expressed P450 enzyme.

1. Reaction Mixture (in a total volume of 100 µL):

- 100 mM potassium phosphate (B84403) buffer (pH 7.4).

- 1-5 µM purified P450 enzyme.

- 1-2 µM NADPH-cytochrome P450 reductase (if not a fusion protein).

- 50-100 µM substrate (e.g., β-amyrin or a downstream intermediate).

- 1 mM NADPH (to start the reaction).

2. Incubation:

- Incubate the reaction mixture at 30°C for 1-2 hours.

3. Reaction Termination and Product Extraction:

- Stop the reaction by adding an equal volume of ethyl acetate.

- Vortex and centrifuge to separate the organic and aqueous phases.

- Collect the organic phase and evaporate to dryness.

4. Product Analysis:

- Resuspend the dried extract in methanol.

- Analyze by UPLC-MS or GC-MS to identify the reaction product.

Regulation of Saikosaponin Biosynthesis

The biosynthesis of saikosaponins is tightly regulated at the transcriptional level by a complex network of signaling pathways and transcription factors.

The Role of Jasmonate Signaling

Methyl jasmonate (MeJA), a plant hormone involved in defense responses, is a potent inducer of saikosaponin biosynthesis.[1][3] The jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which leads to the activation of various transcription factors.[10]

Jasmonate signaling pathway regulating saikosaponin biosynthesis.

Key Transcription Factor Families

Several families of transcription factors have been implicated in the regulation of saikosaponin biosynthesis in Bupleurum, including:

-

AP2/ERF (APETALA2/Ethylene Responsive Factor): These transcription factors can directly bind to the promoters of biosynthetic genes.[8]

-

bHLH (basic Helix-Loop-Helix): Members of this family, particularly those responsive to abscisic acid (ABA), have been shown to be involved in the regulation of saikosaponin biosynthesis.[5]

-

MYC: MYC transcription factors are key components of the jasmonate signaling pathway and are known to regulate terpenoid biosynthesis in other plant species.

-

WRKY: These transcription factors are also involved in plant defense responses and have been shown to be responsive to MeJA treatment in Bupleurum.[3]

Future Perspectives and Research Gaps

While significant progress has been made in elucidating the saikosaponin biosynthetic pathway, several key areas require further investigation:

-

Identification and characterization of the 6''-O-acetyltransferase: The final enzyme in the biosynthesis of this compound remains to be identified.

-

Biochemical characterization of P450s and UGTs: Detailed kinetic studies of the enzymes involved in the pathway are needed to understand the catalytic efficiency and substrate specificity of each step.

-

Elucidation of the complete regulatory network: A comprehensive understanding of how different transcription factors and signaling pathways interact to control saikosaponin biosynthesis is essential for effective metabolic engineering.

The continued application of multi-omics approaches, combined with functional genomics and biochemical studies, will be crucial for filling these knowledge gaps and unlocking the full potential of Bupleurum as a source of valuable therapeutic compounds.

References

- 1. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica [PeerJ] [peerj.com]

- 2. Recent Progress in Saikosaponin Biosynthesis in Bupleurum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Expression of Genes Involved in Saikosaponin Biosynthesis Between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. De Novo Transcriptome Sequencing of Codonopsis lanceolata for Identification of Triterpene Synthase and Triterpene Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validated UPLC-MS/MS method for simultaneous quantification of eight saikosaponins in rat plasma: Application to a comparative pharmacokinetic study in depression rats after oral administration of extracts of raw and vinegar-baked Bupleuri Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6''-O-Acetylsaikosaponin D: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-Acetylsaikosaponin D is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of plants belonging to the Bupleurum genus, notably Bupleurum chinense DC. and Bupleurum scorzonerifolium. As a member of the saikosaponin family, it is recognized for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its mechanism of action.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 64340-45-0 | [1] |

| Molecular Formula | C44H70O14 | [2] |

| Molecular Weight | 823.04 g/mol | [2] |

| Physical Description | White to off-white solid/powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |

| Purity | Typically ≥98% |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are instrumental in the structural elucidation and confirmation of this compound. While specific spectral data is not fully detailed in the available literature, it is established that techniques like 1H NMR, 13C NMR, and mass spectrometry are routinely used for the identification and characterization of this compound. One study on related saikosaponins from Bupleurum wenchuanense confirmed the structures of various saikosaponin derivatives, including this compound, using a combination of 2D NMR techniques (DQF-COSY, HOHAHA, ROESY, HETCOR, HMQC, and HMBC).[5] Another study provided FAB-MS data for a compound with the same molecular formula and weight, showing an (M+H)+ peak at 823.[6]

Experimental Protocols

Isolation and Purification of this compound from Bupleurum species

The following protocol is a synthesized methodology based on common practices for the extraction and isolation of saikosaponins from Bupleurum roots.

References

- 1. tandfonline.com [tandfonline.com]

- 2. device.report [device.report]

- 3. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:64340-45-0 | Manufacturer ChemFaces [chemfaces.com]

- 5. Saikosaponin derivatives from Bupleurum wenchuanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

A Comparative Analysis of the Biological Activities of 6''-O-Acetylsaikosaponin D and Saikosaponin D

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the biological activities of two closely related triterpenoid (B12794562) saponins: 6''-O-Acetylsaikosaponin D and Saikosaponin D. Both compounds are natural products isolated from the roots of Bupleurum species, plants with a long history of use in traditional medicine. This document summarizes the available quantitative data on their cytotoxic and anti-inflammatory effects, details the experimental protocols for key biological assays, and visualizes the known signaling pathways modulated by these compounds. While extensive research has elucidated the multifaceted biological activities of Saikosaponin D, data for its acetylated counterpart, this compound, is notably more limited. This guide aims to present the current state of knowledge on both compounds to facilitate further research and drug development efforts.

Introduction

Saikosaponins, a class of oleanane-type triterpenoid saponins, are the major bioactive constituents of Radix Bupleuri, the dried root of Bupleurum species. Among them, Saikosaponin D (SSD) has been extensively studied for its wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. This compound is a derivative of Saikosaponin D, distinguished by an acetyl group at the 6'' position of the sugar moiety. This structural modification has the potential to alter the compound's physicochemical properties and, consequently, its biological activity. This guide provides a detailed comparison of the known biological activities of these two compounds, highlighting both the established mechanisms of Saikosaponin D and the emerging data on this compound.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and Saikosaponin D.

Table 1: Cytotoxicity Data (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| This compound | Hep3B | Human Hepatocellular Carcinoma | 8.71 | 48h | [1] |

| HepG2 | Human Hepatocellular Carcinoma | 8.29 | 48h | [1] | |

| MCF7 | Human Breast Adenocarcinoma | 9.98 | 48h | [1] | |

| Saikosaponin D | A549 | Human Non-small Cell Lung Cancer | 3.57 | Not Specified | |

| H1299 | Human Non-small Cell Lung Cancer | 8.46 | Not Specified | ||

| HeLa | Human Cervical Cancer | 4.5 (in presence of TNF-α) | Not Specified | ||

| HepG2 | Human Hepatocellular Carcinoma | 8.13 | Not Specified | ||

| U87 | Human Malignant Glioma | 1-8 (effective concentration) | 48h | ||

| 143B | Human Osteosarcoma | <80 (significant inhibition) | 24, 48, 72h | ||

| MG-63 | Human Osteosarcoma | <80 (significant inhibition) | 24, 48, 72h |

Note: The IC50 values for Saikosaponin D are compiled from various studies and may have different experimental conditions.

Table 2: Anti-inflammatory Activity Data

| Compound | Assay | Model | Key Findings | Reference |

| This compound | NF-κB Inhibition | Macrophages | Suppresses NF-κB signaling | [2] |

| Saikosaponin D | iNOS and COX-2 Inhibition | LPS-stimulated RAW264.7 cells | Significant inhibition of iNOS and COX-2 expression | |

| Pro-inflammatory Cytokine Inhibition | LPS-stimulated RAW264.7 cells | Significant reduction of TNF-α and IL-6 | ||

| NF-κB Inhibition | LPS-stimulated RAW264.7 cells | Inhibition of NF-κB activation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of saikosaponins.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to determine the cytotoxic effects of saikosaponins on various cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (this compound or Saikosaponin D) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 48 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common method to assess anti-inflammatory activity.

Objective: To quantify the inhibition of NO production by the test compounds in activated macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Plate RAW264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Griess Assay:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Workflow for Nitric Oxide Production Assay

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Signaling Pathways

Saikosaponin D has been shown to modulate several key signaling pathways involved in cancer and inflammation. The specific pathways modulated by this compound are not yet well-elucidated, but it is known to inhibit the NF-κB pathway.

Saikosaponin D-Modulated Signaling Pathways

Saikosaponin D exerts its biological effects through the modulation of multiple signaling cascades, including:

-

NF-κB Pathway: Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of Saikosaponin D. It prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

-

STAT3 Pathway: Saikosaponin D can inhibit the phosphorylation and activation of STAT3, a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.

-

JNK Pathway: Activation of the JNK signaling pathway by Saikosaponin D can lead to the induction of apoptosis in cancer cells.

-

p53 Pathway: Saikosaponin D can upregulate the expression of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.

Signaling Pathways Modulated by Saikosaponin D

Caption: Overview of signaling pathways modulated by Saikosaponin D.

This compound-Modulated Signaling Pathways

Currently, the primary reported mechanism for this compound is the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.[2] Further research is needed to elucidate other potential signaling targets.

Known Signaling Pathway for this compound

Caption: Inhibition of the NF-κB pathway by this compound.

Structure-Activity Relationship and Discussion

The addition of an acetyl group at the 6''-position of the sugar moiety in Saikosaponin D may influence its biological activity through several mechanisms:

-

Lipophilicity: Acetylation can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets.

-

Steric Hindrance: The acetyl group may introduce steric hindrance, potentially altering the binding affinity of the molecule to its targets.

-

Metabolic Stability: The acetyl group could be subject to hydrolysis by cellular esterases, potentially converting this compound into Saikosaponin D in situ. This could mean that the acetylated form acts as a prodrug.

Conclusion and Future Directions

Saikosaponin D is a well-characterized natural product with potent anti-cancer and anti-inflammatory properties mediated through the modulation of multiple signaling pathways. In contrast, the biological activities of its acetylated derivative, this compound, are less understood. The currently available data indicates that this compound possesses cytotoxic activity against several cancer cell lines and shares the ability to inhibit the NF-κB pathway with its parent compound.

To fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Direct Comparative Studies: Conducting head-to-head comparisons of the biological activities of this compound and Saikosaponin D under standardized conditions.

-

Elucidation of Signaling Pathways: Investigating the broader effects of this compound on key signaling pathways implicated in cancer and inflammation.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models.

-

Pharmacokinetic Studies: Determining the pharmacokinetic profiles of both compounds to understand their absorption, distribution, metabolism, and excretion.

A deeper understanding of the structure-activity relationship of these saikosaponins will be invaluable for the design and development of novel therapeutic agents with improved efficacy and safety profiles.

References

Early Research on 6''-O-Acetylsaikosaponin D Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research concerning the cytotoxic properties of 6''-O-Acetylsaikosaponin D, a natural triterpenoid (B12794562) saponin (B1150181). Due to the limited availability of studies focusing specifically on this acetylated derivative, this document also incorporates data from its closely related and more extensively studied precursor, Saikosaponin D (SSD), to provide a foundational understanding of its potential mechanisms of action.

Quantitative Cytotoxicity Data

Early research indicates that various saikosaponins exhibit cytotoxic activity against a range of cancer cell lines. While specific quantitative data for this compound is sparse in early literature, studies on closely related compounds provide valuable insights into its potential efficacy.

One of the initial studies on saikosaponins isolated from Bupleurum yinchowense identified this compound but did not specify its cytotoxic activity. However, the same study reported that other saikosaponins, including saikosaponin a, saikosaponin d, and 6''-O-acetylsaikosaponin a, exhibited significant inhibitory activities against human esophageal cancer (Eca-109), colon cancer (W-48), cervical cancer (Hela), and ovarian cancer (SKOV3) cell lines, with IC50 values not exceeding 15 μg/ml[1].

For the parent compound, Saikosaponin D (SSD), extensive research has established its cytotoxic effects across numerous cancer cell lines. This data serves as a critical reference point for understanding the potential of its acetylated form.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| THP-1 | Acute Monocytic Leukemia | 4.3 | [2] |

| BxPC3 | Pancreatic Cancer | Concentration- and time-dependent inhibition | [3] |

| PANC1 | Pancreatic Cancer | Concentration- and time-dependent inhibition | [3] |

| Pan02 | Pancreatic Cancer | Concentration- and time-dependent inhibition | [3] |

| HepG2 | Liver Cancer | Potentiated by TNF-α | N/A |

| DU145 | Prostate Cancer | Induces apoptosis | [4] |

| A549 | Non-small cell lung cancer | Apoptosis induction | [5] |

| CT26 | Colorectal Cancer | ~10 µM induces 30% apoptosis | [6] |

| HCT116 | Colorectal Cancer | ~10 µM induces 30% apoptosis | [6] |

Note: The table above primarily reflects data for Saikosaponin D due to the scarcity of specific early research on the 6''-O-acetylated form. These values are intended to provide a comparative baseline for researchers investigating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the early cytotoxic evaluation of saikosaponins.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 80,000 cells per well in 80 µL of culture medium. Include control wells with medium only (for blank measurements) and cells treated with a known toxic agent (e.g., 0.1% saponin) as a positive control[7]. Incubate the plate under appropriate conditions for the cell line (typically overnight) to allow for cell adherence[7].

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations[8]. Add the compound dilutions to the respective wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours)[5][7].

-

MTT Addition: Following the incubation period, add 15 µL of MTT reagent to each well and incubate for 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals[7][9].

-

Solubilization: Add 100 µL of a solubilizer solution (e.g., DMSO or a specialized detergent reagent) to each well. Gently mix on an orbital shaker for one hour at room temperature to dissolve the formazan crystals[7].

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance[9].

-

Data Analysis: Subtract the average absorbance of the blank controls from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability percentage against the compound concentration to determine the IC50 value using non-linear regression analysis[7].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a culture flask or plate and treat with varying concentrations of the test compound for the desired duration.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Combine the cell populations and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways in Saikosaponin-Induced Cytotoxicity

While direct evidence for this compound is still emerging, research on Saikosaponin D has implicated several key signaling pathways in its cytotoxic and apoptotic effects. It is plausible that the acetylated form may engage similar molecular targets.

Apoptosis Induction Pathways

Saikosaponin D has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bad, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c from the mitochondria, and the activation of caspases, particularly caspase-3, -8, and -9[4][10].

Caption: Saikosaponin D-induced apoptosis signaling pathways.

MAPK and STAT3 Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are also crucial in mediating the anti-cancer effects of Saikosaponin D. SSD has been observed to modulate the phosphorylation of p38, JNK, and ERK, key components of the MAPK pathway, and to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a role in proliferation and survival[4][6].

References

- 1. academicjournals.org [academicjournals.org]

- 2. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saikosaponin D Inhibits Lung Metastasis of Colorectal Cancer Cells by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. Saikosaponin d induces cell death through caspase-3-dependent, caspase-3-independent and mitochondrial pathways in mammalian hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

6''-O-Acetylsaikosaponin D: A Literature Review for Cancer Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth cancer studies specifically on 6''-O-Acetylsaikosaponin D is limited. This guide presents the available data for this compound and provides a comprehensive review of the closely related and extensively studied compound, Saikosaponin D (SSD), to offer insights into its potential mechanisms of action. The structural difference lies in the addition of an acetyl group at the 6'' position of the sugar moiety in this compound.

Introduction to Saikosaponins and their Anti-Cancer Potential

Saikosaponins are triterpenoid (B12794562) saponins (B1172615) isolated from the roots of Bupleurum species, which are widely used in traditional medicine. Among these, Saikosaponin D (SSD) has demonstrated significant anti-cancer activities across various cancer types.[1] These activities include inhibiting cancer cell proliferation, invasion, metastasis, and angiogenesis, as well as inducing apoptosis and autophagy.[1] this compound is a naturally occurring derivative of SSD.

Quantitative Data on Anti-Cancer Activity

The following tables summarize the available quantitative data on the cytotoxic activities of this compound and related compounds against various cancer cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Eca-109 | Esophageal Cancer | < 15 | |

| W-48 | Colon Cancer | > 15 | |

| Hela | Cervical Cancer | > 15 | |

| SKOV3 | Ovarian Cancer | > 15 |

Table 2: Cytotoxicity of the Closely Related 6''-O-Acetylsaikosaponin A

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 35.32 | [2] |

| Bcap37 | Breast Cancer | 34.13 | [2] |

| Hep 3B2 | Liver Cancer | 16.93 | [2] |

| HepG2 | Liver Cancer | 20.81 | [2] |

| MCF7 | Breast Cancer | 36.22 | [2] |

Table 3: Cytotoxicity of Saikosaponin D (SSD)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 3.57 | [3] |

| H1299 | Non-Small Cell Lung Cancer | 8.46 | [3] |

| BxPC3 | Pancreatic Cancer | 4.47 (48h) | [4] |

| PANC1 | Pancreatic Cancer | - | [4] |

| Pan02 | Pancreatic Cancer | - | [4] |

Experimental Protocols

Detailed experimental protocols for key assays are provided below, primarily based on studies involving Saikosaponin D. These methodologies can be adapted for studies on this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of a compound on the viability of cancer cells.[5]

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Culture medium

-

Saikosaponin compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

-

Treat the cells with various concentrations of the saikosaponin compound for desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.[5][6]

-

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[7][8]

-

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins involved in signaling pathways.[4][5]

-

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

-

-

Procedure:

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Signaling Pathways

Studies on Saikosaponin D have elucidated several key signaling pathways through which it exerts its anti-cancer effects. These pathways are likely relevant for understanding the mechanism of this compound.

Apoptosis Induction Pathways

Saikosaponin D induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: SSD can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.

-

Extrinsic Pathway: SSD can also modulate the Fas/FasL system, leading to the activation of caspase-8, which then activates caspase-3.

Apoptosis signaling pathways induced by Saikosaponin D.

Cell Cycle Arrest Pathway

Saikosaponin D has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cancer cell type. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs).

G1 phase cell cycle arrest pathway induced by Saikosaponin D.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-cancer effects of a saikosaponin compound.

General experimental workflow for cancer studies.

Conclusion and Future Directions

While direct evidence for the anti-cancer effects of this compound is currently limited, the extensive research on its parent compound, Saikosaponin D, provides a strong rationale for further investigation. The data on Saikosaponin D suggests that this compound may also possess potent anti-proliferative and pro-apoptotic properties.

Future research should focus on:

-

Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a wider range of cancer cell lines.

-

Elucidating the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

-

Evaluating the in vivo efficacy and toxicity of this compound in preclinical animal models.

-

Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other related saikosaponins in cancer drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4–JNK Signaling Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biologi.ub.ac.id [biologi.ub.ac.id]

- 7. molpharm.nju.edu.cn [molpharm.nju.edu.cn]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6''-O-Acetylsaikosaponin D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-Acetylsaikosaponin D is a naturally occurring triterpenoid (B12794562) saponin, primarily isolated from the roots of Bupleurum species, which are extensively used in traditional medicine. As an acetylated derivative of Saikosaponin D (SSD), it shares and, in some cases, exhibits enhanced biological activities. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound and its closely related compound, Saikosaponin D. The primary focus of current research revolves around its potent anti-inflammatory and anti-cancer properties. This document details the molecular targets, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols to facilitate further research and drug development.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the inhibitory effects of Saikosaponin D (SSD), a close structural and functional analog of this compound, in various in vitro models.

Table 1: Anti-inflammatory Activity of Saikosaponin D

| Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |

| E-selectin binding | THP-1 | 1.8 µM | [1] |

| L-selectin binding | THP-1 | 3.0 µM | [1] |

| P-selectin binding | THP-1 | 4.3 µM | [1] |

Table 2: Anticancer Activity of Saikosaponin D (SSD)

| Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Non-small cell lung cancer | 3.57 µM | [2] |

| H1299 | Non-small cell lung cancer | 8.46 µM | [2] |

| MDA-MB-231 | Triple-negative breast cancer | 7.293 µM | |

| Eca-109 | Esophageal cancer | < 15 µg/ml | |

| W-48 | Colon cancer | < 15 µg/ml | |

| Hela | Cervical cancer | < 15 µg/ml | |

| SKOV3 | Ovarian cancer | < 15 µg/ml |

Note: A study on various saikosaponins, including this compound, demonstrated significant inhibitory activities against the tested cancer cell lines with IC50 values not exceeding 15 μg/ml.

Signaling Pathways and Molecular Targets

This compound and Saikosaponin D exert their therapeutic effects by modulating several key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Mechanisms

The anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

-

NF-κB Signaling Pathway: By inhibiting the NF-κB pathway, these compounds reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2[3].

Anticancer Mechanisms

The anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through modulation of several signaling cascades.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by Saikosaponin D can lead to apoptosis in cancer cells.

-

STAT3 Signaling Pathway: Constitutive activation of STAT3 is common in many cancers. Saikosaponin D has been shown to inhibit STAT3 phosphorylation, leading to decreased proliferation and induction of apoptosis[2].

-

PIM1/c-Myc Axis: A recent study identified the PIM1 kinase as a direct target of Saikosaponin D. By inhibiting PIM1, SSD disrupts the PIM1-c-Myc interaction, leading to c-Myc degradation and a subsequent reprogramming of oncogenic alternative splicing, ultimately triggering cancer cell death.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the therapeutic potential of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the appropriate duration. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect specific proteins (e.g., STAT3, p-STAT3, PIM1, c-Myc) in cell lysates.

Materials:

-

Cell lysates from treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-PIM1, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using an imaging system.

Conclusion

This compound and its related compound, Saikosaponin D, are promising natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their multifaceted mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, STAT3, and the PIM1/c-Myc axis, make them attractive candidates for further drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full therapeutic utility of these compounds. Further in vivo studies and investigations into their pharmacokinetic and pharmacodynamic properties are warranted to translate these preclinical findings into clinical applications.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

6''-O-Acetylsaikosaponin D: A Technical Guide for Researchers

CAS Number: 64340-45-0

This technical guide provides an in-depth overview of 6''-O-Acetylsaikosaponin D, a natural triterpenoid (B12794562) saponin (B1150181) isolated from the roots of plants belonging to the Bupleurum genus, such as Bupleurum chinense and Bupleurum wenchuanense.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a compilation of its chemical properties, biological activities, and mechanisms of action, supported by experimental methodologies and pathway visualizations.

Physicochemical Properties

This compound is a derivative of saikosaponin D, characterized by an acetyl group at the 6'' position of the sugar moiety. This modification can influence its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 64340-45-0 | [1] |

| Molecular Formula | C₄₄H₇₀O₁₄ | [1][4] |

| Molecular Weight | 823.02 g/mol | [1][4] |

| Class | Triterpenoid Saponin | [4] |

| Source | Bupleurum chinense DC., Bupleurum wenchuanense | [1][2][3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | [2] |

| Storage | Store as powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [5] |

Biological Activities and Quantitative Data

This compound, along with other saikosaponins, has demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related Saikosaponin D provides valuable insights.

Cytotoxicity:

Some studies have indicated that this compound exhibits cytotoxic activity against certain cancer cell lines, such as the P-388 cell line.[3] One source suggests moderate activity with an IC₅₀ in the range of 20–30 µM for Saikosaponin D, a structurally similar compound.[4] Another report vaguely mentions an IC50 in the ng/mL range for this compound.[6]

The following table summarizes the cytotoxic activity of the related compound, Saikosaponin D (SSD), against different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer (luminal A) | 7.31 ± 0.63 | [7] |

| T-47D | Breast Cancer (luminal A) | 9.06 ± 0.45 | [7] |

Anti-inflammatory Activity:

Saikosaponins, as a class, are well-documented for their anti-inflammatory properties.[8] This activity is primarily attributed to the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators.[4][9]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of saikosaponins, including likely this compound, are mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[2][5][9]

Saikosaponins inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[5] This action sequesters NF-κB in the cytoplasm, thereby blocking the transcription of inflammatory genes.

NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of saikosaponins from the roots of Bupleurum species involves solvent extraction followed by chromatographic separation.

Workflow for Saikosaponin Isolation and Analysis

General workflow for the isolation and identification of saikosaponins.

Detailed Methodology:

-

Extraction: The dried and powdered roots of the plant material are extracted with a solvent such as ethanol under reflux. The solvent is then evaporated under vacuum to obtain a crude extract.[10]

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saikosaponins are typically enriched in the n-butanol fraction.[10]

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, such as chloroform-methanol-water or methanol-water, to separate the different saikosaponins.[7]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column to yield pure this compound.[10]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, 2D-NMR) and Mass Spectrometry (MS).[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from µM to mM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[7]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[7]

Anti-inflammatory Assay (Measurement of Nitric Oxide Production)

This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only) and a positive control (cells with LPS). Incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.

This technical guide provides a summary of the current knowledge on this compound. Further research is needed to fully elucidate its therapeutic potential and to establish detailed quantitative data on its various biological activities.

References